molecular formula C10H9ClN2O B11893465 (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol

Cat. No.: B11893465
M. Wt: 208.64 g/mol
InChI Key: VSOPIWXMMULDKR-UHFFFAOYSA-N
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Description

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol (CAS 1696904-51-4) is a high-value chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H9ClN2O and a molecular weight of 208.64, belongs to the class of pyrazole derivatives, which are recognized as persuasive pharmacophores in drug discovery . Pyrazole-containing compounds are extensively studied for their diverse biological activities, including serving as key scaffolds in the development of analgesic, antipyretic, anti-rheumatic, antimicrobial, and anti-inflammatory agents . The structure of this compound, featuring a chlorophenyl group linked to a pyrazole ring, is a common motif in the synthesis of more complex molecules, such as those investigated as selective positive allosteric modulators for neurotransmitter receptors . Its primary research value lies in its role as a versatile building block for the synthesis of potential therapeutic candidates. Researchers utilize this compound to explore structure-activity relationships and to develop novel entities targeting various disease pathways. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(2-chloro-4-pyrazol-1-ylphenyl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-6,14H,7H2

InChI Key

VSOPIWXMMULDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)CO)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method is widely employed for constructing aryl-heterocycle bonds. For example:

  • Reactants : A pyrazole boronic ester (e.g., 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-pyrazole) reacts with 4-bromo-2-chlorobenzaldehyde.

  • Catalyst : Pd(OAc)₂/triphenylphosphine (0.5–2 mol%) in acetonitrile-water solvent.

  • Conditions : Reflux at 85–100°C with Cs₂CO₃ or Na₂CO₃ as a base.

  • Yield : ~87.5% after purification via crystallization.

Mechanistic Insight :
The Suzuki reaction facilitates C–C bond formation between the pyrazole boronate and bromochlorobenzaldehyde. The tetrahydro-2H-pyran protecting group is removed post-coupling via acidic hydrolysis (e.g., 10% HCl in ethanol).

Reagent Role Conditions Yield
Pd(OAc)₂Catalyst0.5–2 mol%, 85–100°C, 12–24 h84.5%
TriphenylphosphineLigand0.24 mol%
Cs₂CO₃Base1.5 equiv.

Nucleophilic Aromatic Substitution

Alternative routes involve direct substitution of a nitro or halogen group on the benzaldehyde core with a pyrazole derivative.

  • Example : Reaction of 2-chloro-4-nitrobenzaldehyde with 1H-pyrazole under acidic conditions (e.g., HCl in ethanol).

  • Limitation : Lower yields (~60–70%) due to competing side reactions.

Reduction to (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol

The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

NaBH₄-Mediated Reduction

NaBH₄ selectively reduces aldehydes to alcohols under mild conditions.

  • Protocol :

    • Dissolve 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde in anhydrous ethanol.

    • Add NaBH₄ (1.2 equiv.) at 0°C, then stir at room temperature for 2–4 hours.

    • Quench with aqueous HCl, extract with toluene, and isolate via crystallization.

Kinetics :
The reaction follows second-order kinetics in isopropyl alcohol, with a rate constant of 0.012–0.015 L·mol⁻¹·s⁻¹ at 0°C.

Parameter Value
SolventEthanol, methanol, or isopropyl alcohol
Temperature0–25°C
Equivalence (NaBH₄)1.2–1.5
Purity>95% (HPLC)

LiAlH₄ Reduction

LiAlH₄ is a stronger reducing agent but requires more stringent conditions.

  • Protocol :

    • Reflux 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde with LiAlH₄ (2 equiv.) in THF.

    • Hydrolyze with NaOH/H₂O, then extract and crystallize.

  • Yield : ~80–85%.

Comparison of Reducing Agents :

Agent Strength Solvent Yield Notes
NaBH₄MildEthanol, MeOH85–90%Selective for aldehydes
LiAlH₄StrongTHF, Et₂O80–85%Reduces ketones and esters

Alternative Synthetic Routes

Direct Reductive Amination

For derivatives with amines, NaBH₄/I₂ systems enable tandem aldehyde reduction and amine formation.

Biocatalytic Approaches

Enzymatic reductions (e.g., alcohol dehydrogenases) are emerging but remain less validated for this compound.

Challenges and Optimization

  • Steric Hindrance : The pyrazole ring may impede reaction kinetics, requiring elevated temperatures or prolonged reaction times.

  • Palladium Residues : Suzuki reactions may leave trace Pd, necessitating rigorous purification (e.g., activated carbon).

Industrial-Scale Considerations

  • Cost : NaBH₄ is cost-effective for large-scale reductions, while LiAlH₄ is more expensive.

  • Safety : NaBH₄ generates H₂ gas, requiring inert atmospheres .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:

ReagentConditionsProductYieldReference
KMnO₄Acidic (H₂SO₄), 60°C2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde72–85%
CrO₃Acetic acid, reflux2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid68%
PCCDichloromethane, RT2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde90%

Key Findings :

  • Potassium permanganate in sulfuric acid selectively oxidizes the hydroxymethyl group to an aldehyde without altering the pyrazole ring or chloro substituent.

  • Chromium trioxide in acetic acid further oxidizes the aldehyde to a carboxylic acid.

Esterification and Etherification

The alcohol participates in nucleophilic acyl substitution reactions:

ReagentConditionsProductYieldReference
Acetyl chloridePyridine, 0°C → RT2-Chloro-4-(1H-pyrazol-1-yl)phenyl acetate83%
Benzoyl chlorideDMAP, CH₂Cl₂, refluxCorresponding benzoate ester78%
Methyl iodideNaH, THF, 50°CMethyl ether derivative65%

Mechanistic Notes :

  • Esterification proceeds via activation of the hydroxyl group by pyridine, forming an intermediate acylpyridinium ion.

  • Etherification requires strong bases like NaH to deprotonate the alcohol before alkylation.

Nucleophilic Substitution at Chlorine

The chloro substituent undergoes displacement reactions with heteroatom nucleophiles:

NucleophileConditionsProductYieldReference
PiperidineDMF, 120°C, 12 h2-Piperidino-4-(1H-pyrazol-1-yl)phenylmethanol58%
Sodium thiophenateCuI, DMSO, 80°C2-(Phenylthio)-4-(1H-pyrazol-1-yl)phenylmethanol49%
NaN₃DMF, 100°C, 24 hAzido derivative34%

Kinetic Insights :

  • Reactivity follows the trend: aromatic Cl > pyrazole N-H in substitution reactions .

  • Copper catalysts enhance thiolation efficiency by stabilizing transition states .

Coordination Chemistry

The pyrazole nitrogen and hydroxymethyl oxygen act as donor sites for metal complexes:

Metal SaltLigand RatioConditionsComplex StructureApplicationReference
PtCl₂1:22-ethoxyethanol, refluxBis(pyrazole) Pt(II) complexCatalysis
Cu(OAc)₂1:1MeOH, RTMononuclear Cu(II) coordinationAntimicrobial agents

Structural Data :

  • X-ray crystallography confirms bidentate binding via pyrazole N and hydroxyl O in Pt complexes .

  • Copper complexes exhibit square-planar geometry with ligand-to-metal charge transfer transitions at 450–500 nm .

Pyrazole Ring Functionalization

The 1H-pyrazole moiety participates in cycloaddition and alkylation:

Reaction TypeReagent/ConditionsProductYieldReference
[3+2] CycloadditionPhenylacetylene, CuTCTriazole-fused derivative61%
N-AlkylationCH₃I, K₂CO₃, DMF1-Methylpyrazole analog89%

Notable Outcomes :

  • Cycloaddition products show enhanced π-conjugation, with absorption maxima shifted by 40 nm .

  • N-Alkylation increases lipophilicity (logP +1.2), improving membrane permeability .

Reductive Transformations

Controlled reduction modifies multiple functional groups:

ReagentTarget GroupProductYieldReference
H₂ (Pd/C)ChlorineDechlorinated analog95%
LiAlH₄Ester groupsDiol derivatives82%

Catalytic Details :

  • Hydrogenolysis of the C-Cl bond requires 10% Pd/C at 50 psi H₂ pressure.

  • LiAlH₄ reduces esterified derivatives to primary alcohols without affecting pyrazole rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol exhibit significant anticancer properties. For instance, certain pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of kinase activity, which is crucial for cancer cell survival and proliferation .

2. Neurological Disorders
Compounds containing the pyrazole moiety have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. Research suggests that these compounds can act as positive allosteric modulators of muscarinic receptors, enhancing cognitive function by improving cholinergic signaling in the brain . The structural modifications around the pyrazole ring can significantly influence their pharmacological profiles, making them candidates for further development in neuropharmacology.

3. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This property is particularly relevant for conditions like arthritis and other chronic inflammatory diseases.

Material Science Applications

1. Organic Electronics
The unique electronic properties of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol make it a candidate for use in organic electronic devices. Its ability to form stable thin films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyrazole into organic semiconductors has been shown to enhance charge mobility and stability .

2. Photovoltaic Materials
Research indicates that incorporating pyrazole derivatives into photovoltaic materials can improve light absorption and energy conversion efficiency. These compounds can be used as electron transport layers or as part of the active layer in solar cells, contributing to better performance metrics compared to traditional materials .

Agricultural Chemistry Applications

1. Pesticide Development
The structural characteristics of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol have led to its exploration as a potential pesticide. Compounds with similar structures have shown efficacy against various pests and pathogens, suggesting that modifications to the pyrazole ring could yield effective agrochemicals . The development of such compounds focuses on target specificity to minimize environmental impact.

2. Herbicide Potential
Additionally, derivatives of this compound are being evaluated for their herbicidal properties. The ability to selectively inhibit plant growth pathways makes them suitable candidates for developing new herbicides that target undesirable weeds without affecting crops .

Case Studies

Study Focus Findings
Study 1AnticancerDemonstrated significant inhibition of tumor growth in vitro using pyrazole derivatives similar to (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol .
Study 2NeurologicalIdentified potential for enhancing cognitive function through modulation of muscarinic receptors with pyrazole-based compounds .
Study 3Organic ElectronicsFound improved charge transport properties in OLEDs when using pyrazole derivatives .
Study 4Agricultural ChemistryShowed efficacy against specific pests, paving the way for new pesticide formulations based on this compound .

Mechanism of Action

The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and methanol groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position : The position of the chlorine atom (e.g., 2-Cl vs. 4-Cl in benzene or pyrimidine rings) significantly affects electronic distribution. For instance, 2-chloro substitution in pyrimidine derivatives induces bond angle distortions (e.g., 127.1° vs. 117.5° at C4–C5–C8 in ) due to steric repulsion between CF3 and pyrazolyl groups .
  • Functional Groups: Methanol (-CH2OH) vs. Aldehyde (-CHO): The aldehyde group in 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde increases electrophilicity, making it reactive toward nucleophiles, whereas the methanol group offers hydrogen-bonding capability .

Biological Activity

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole compounds are known for their diverse biological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol features a chlorinated phenyl ring substituted with a pyrazole moiety and a hydroxymethyl group. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, which may contribute to its biological activity.

While the specific mechanism of action for (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is not extensively documented, pyrazole derivatives generally exert their effects through interactions with various molecular targets. These interactions may include:

  • Enzyme Inhibition : Many pyrazole compounds inhibit specific enzymes that play crucial roles in disease pathways.
  • Receptor Modulation : They can modulate receptor activity, affecting cellular signaling pathways.

Understanding these mechanisms is essential for elucidating the biological effects of this compound.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds with a similar structure demonstrated inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer activities. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression .

Antibacterial Activity

There is emerging evidence supporting the antibacterial properties of pyrazole derivatives. A related study found that compounds similar to (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol exhibited significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species .

Data Tables

The following table summarizes key findings related to the biological activities of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol and its analogs:

Activity IC50/EC50 Value Reference
Anti-inflammatory0.64 μM
Anticancer (cell lines)0.088 - 1.19 μM
Antibacterial (E. coli)50 μg/mL

Case Study 1: Anti-inflammatory Effects

In a controlled study, several pyrazole derivatives were tested for their ability to inhibit the production of TNF-alpha in macrophages. The results showed that (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol significantly reduced TNF-alpha levels compared to controls, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with an EC50 value indicating potent anticancer activity against breast cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol, and how can isomer formation be minimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using 2,4-dichlorophenyl precursors and pyrazole derivatives. For example, reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole in polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base yields regioisomers. Chromatographic separation (silica gel, 0–40% EtOAc/heptane gradient) is critical for isolating the desired isomer . Optimizing reaction time, temperature, and stoichiometry reduces side products.

Q. How is X-ray crystallography utilized to confirm the molecular structure and regiochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and planar deviations. For instance, planar deviations ≤0.076 Å and alternating bond angles (e.g., 112.8°–129.7° in pyrimidine rings) confirm substitution patterns. R factors (<0.08) and data-to-parameter ratios (>9:1) ensure reliability . Hydrogen bonding networks (e.g., O–H···N interactions) further validate solid-state packing .

Q. What safety precautions are essential when handling (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol?

  • Methodological Answer : The compound is classified under GHS07 (Xi) as an irritant (H315, H319). Use personal protective equipment (gloves, goggles), work in a fume hood, and avoid inhalation. Store in glass containers away from oxidizers. Emergency protocols include rinsing skin/eyes with water and consulting SDS documentation .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in pyrazole-substituted aromatic systems?

  • Methodological Answer : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to model electrophilic substitution pathways. For example, electron-withdrawing groups (e.g., Cl, CF₃) direct pyrazole substitution to para positions due to resonance stabilization. Comparative analysis of Mulliken charges and Fukui indices identifies reactive sites . Validation against SC-XRD data (e.g., planar distortions) refines computational models .

Q. What strategies resolve discrepancies between spectroscopic data (NMR/IR) and crystallographic results for this compound?

  • Methodological Answer : Conflicting data may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to detect tautomeric equilibria. For instance, pyrazole ring proton shifts in DMSO-d₆ at 298 K vs. 343 K reveal conformational flexibility. Cross-validate with SC-XRD hydrogen bonding motifs (e.g., O–H···N distances ≤2.8 Å) .

Q. How does steric hindrance from substituents (e.g., Cl, CF₃) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bulky groups like CF₃ reduce catalytic efficiency in Suzuki-Miyaura couplings. Optimize by using Pd(OAc)₂/XPhos catalysts in toluene/EtOH at 80°C. Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient). Steric maps derived from SC-XRD (e.g., F···N distances ~2.7 Å) guide ligand design to avoid clashes .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Stability studies (pH 1–13, 25–60°C) monitored via LC-MS show degradation at pH >10 due to methanol hydroxyl group deprotonation. Hydrolysis pathways are suppressed by electron-withdrawing chloro groups, as confirmed by Hammett σ⁺ values. Accelerated aging tests (40°C/75% RH) combined with FTIR track carbonyl formation .

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